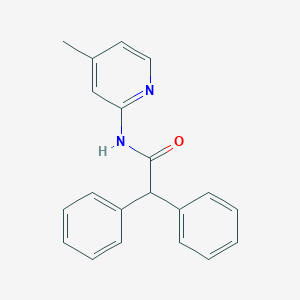![molecular formula C26H20N2O2 B270312 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK-J4, is a small molecule inhibitor that targets the histone lysine demethylase JMJD3 and UTX. This compound has been widely used in scientific research to investigate the role of histone lysine demethylases in various biological processes.
作用機序
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one targets the active site of JMJD3 and UTX, leading to inhibition of their enzymatic activity. This results in the accumulation of H3K27me3 and H3K4me3 marks on chromatin, leading to changes in gene expression. 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to selectively target JMJD3 and UTX, without affecting other histone lysine demethylases.
Biochemical and Physiological Effects:
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects, depending on the cell type and biological context. It has been shown to induce apoptosis in cancer cells, inhibit inflammation in macrophages, and modulate the immune response in T cells. 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to affect the differentiation and function of various cell types, including neural stem cells and adipocytes.
実験室実験の利点と制限
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments, including its high potency and selectivity for JMJD3 and UTX, its availability as a small molecule inhibitor, and its ability to modulate gene expression and cellular functions. However, there are also limitations to its use, including its potential off-target effects, its dependence on cell type and context, and its limited solubility and stability.
将来の方向性
There are several future directions for research on 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one and histone lysine demethylases. These include the development of more potent and selective inhibitors, the investigation of the role of histone lysine demethylases in different biological processes and diseases, and the identification of new therapeutic targets for drug development. 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one and other histone lysine demethylase inhibitors have the potential to be used as therapeutic agents for cancer, inflammation, and other diseases.
合成法
The synthesis of 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves a series of chemical reactions starting from readily available starting materials. The detailed synthesis method has been described in several research papers and patents. The process involves the use of various reagents and solvents and requires careful optimization to achieve high yields and purity.
科学的研究の応用
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively used in scientific research to investigate the role of histone lysine demethylases in various biological processes. It has been shown to inhibit the activity of JMJD3 and UTX, leading to changes in gene expression and cellular functions. 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been used to study the role of histone lysine demethylases in cancer, inflammation, and immune response.
特性
製品名 |
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
6-[6-(4-methylphenyl)-4-phenylpyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H20N2O2/c1-17-7-9-19(10-8-17)22-14-21(18-5-3-2-4-6-18)15-23(27-22)20-11-12-25-24(13-20)28-26(29)16-30-25/h2-15H,16H2,1H3,(H,28,29) |
InChIキー |
NARKMFVNMVRPGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCC(=O)N5 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)


![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)

![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)
![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)